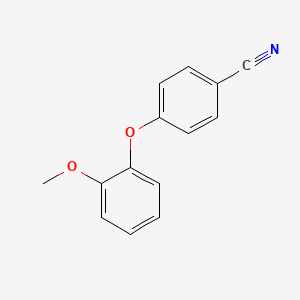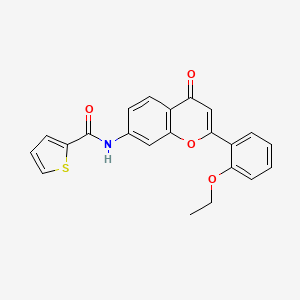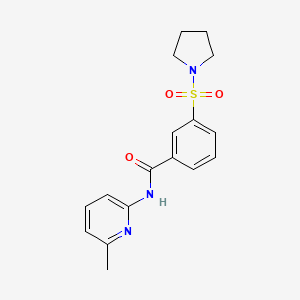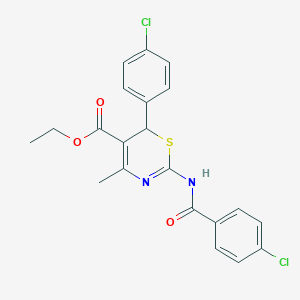![molecular formula C23H16N2O3S B2399522 N-(4,5-diméthylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 888409-68-5](/img/structure/B2399522.png)
N-(4,5-diméthylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential use in developing new drugs for treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
The primary target of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is related to its anti-tubercular activity . The compound has been found to have potent inhibitory effects against M. tuberculosis .
Mode of Action
The compound’s interaction with its targets likely results in changes that inhibit the growth or function of the target organism or cells .
Biochemical Pathways
Benzothiazole derivatives have been found to affect a variety of pathways related to their biological activities . For example, they may interfere with the synthesis of key proteins or enzymes, disrupt cell membrane integrity, or inhibit DNA replication .
Pharmacokinetics
The solubility and chemical stability of benzothiazole derivatives can influence their bioavailability .
Result of Action
The result of the compound’s action is likely dependent on its mode of action and the specific target. For example, in the case of its anti-tubercular activity, the result may be the inhibition of M. tuberculosis growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by further reactions to introduce the desired functional groups . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups such as halogens or alkyl groups .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is unique due to its specific structural features, such as the presence of both benzothiazole and chromene moieties.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-oxobenzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c1-12-7-10-19-20(13(12)2)24-23(29-19)25-21(26)17-11-16-15-6-4-3-5-14(15)8-9-18(16)28-22(17)27/h3-11H,1-2H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJHPHURFSVJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole](/img/structure/B2399440.png)
![1-({2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl}sulfonyl)piperidine-4-carboxamide](/img/structure/B2399441.png)

![4,5-dichloro-N-[(2-chlorophenyl)methyl]-2-methylbenzene-1-sulfonamide](/img/structure/B2399444.png)







![5-[(E)-(2-morpholinophenyl)methylidene]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2399458.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2399462.png)
